5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone precursors, and various brominating agents. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Condensation: Combining the indole and thiazolidinone moieties under acidic or basic conditions.
Alkylation: Introducing the ethoxypropyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure proper reaction progression.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as sodium iodide (NaI) for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may produce various halogenated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s unique structure may be explored for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Indole Derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
The uniqueness of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
618073-44-2 |
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Molecular Formula |
C21H25BrN2O3S2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25BrN2O3S2/c1-3-5-6-10-23-16-9-8-14(22)13-15(16)17(19(23)25)18-20(26)24(21(28)29-18)11-7-12-27-4-2/h8-9,13H,3-7,10-12H2,1-2H3/b18-17- |
InChI Key |
YPJHRHNULXVJSJ-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O |
Origin of Product |
United States |
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